molecular formula C20H15F3N2O3 B2673506 N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide CAS No. 1705919-82-9

N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2673506
CAS No.: 1705919-82-9
M. Wt: 388.346
InChI Key: ORNVOHZBRZSPSD-UHFFFAOYSA-N
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Description

N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core with a pyridin-2-yloxy substituent at the 3-position and a trifluoromethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3-(pyridin-2-yloxy)benzyl chloride with 4-(trifluoromethoxy)aniline under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with altered functional groups.

Scientific Research Applications

N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Lacks the trifluoromethoxy group, leading to different chemical properties and reactivity.

    4-(trifluoromethoxy)benzamide: Does not have the pyridin-2-yloxy substituent, resulting in distinct biological activities.

    N-(3-(pyridin-2-yloxy)benzyl)benzamide: Similar structure but without the trifluoromethoxy group, affecting its chemical behavior and applications.

Uniqueness

N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of both the pyridin-2-yloxy and trifluoromethoxy groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[(3-pyridin-2-yloxyphenyl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3/c21-20(22,23)28-16-9-7-15(8-10-16)19(26)25-13-14-4-3-5-17(12-14)27-18-6-1-2-11-24-18/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNVOHZBRZSPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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